
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a tetrazole derivative and has been synthesized using various methods.
Applications De Recherche Scientifique
Simultaneous Double C2/C3 Functionalization
A study demonstrated the synthesis of 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone via simultaneous double C2/C3 functionalization of the pyridine ring of a quinoline molecule. This method represents a one-step process involving p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide, highlighting a novel approach to chemical synthesis (Belyaeva et al., 2018).
Organocatalyzed Synthesis
1H-Tetrazole 5-acetic acid (TAA) was explored as a new organocatalyst for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones derivatives from 2’-aminoacetophenone under solvent-free conditions. This research underlines the catalyst's reusability and the convenience of the method. The synthesized compounds exhibit yellowish-white fluorescence under UV light, suggesting potential applications in photophysical studies (Mondal et al., 2019).
Catalytic Antibodies Generation
The synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, aimed at generating catalytic antibodies able to catalyze cationic cyclization reactions, presents a fascinating intersection of organic chemistry and immunology. This approach explores the potential therapeutic applications of synthesized compounds by using them as haptens for antibody generation (González‐Bello et al., 1997).
Synthesis of Substituted 2-Pyridyl-4-phenylquinolines
The acid-catalyzed condensation method to prepare substituted 2-pyridyl-4-phenylquinolines from o-aminobenzophenones showcases an innovative route to produce compounds that can act as asymmetric bidendate ligands to complex with transition metals. This synthesis contributes to the development of new materials for potential applications in catalysis and material science (Mamo et al., 2002).
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(21-11-3-5-13-4-1-2-6-16(13)21)14-7-9-15(10-8-14)22-12-18-19-20-22/h1-2,4,6-10,12H,3,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPLBOLOOOTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-tetrazol-1-yl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)
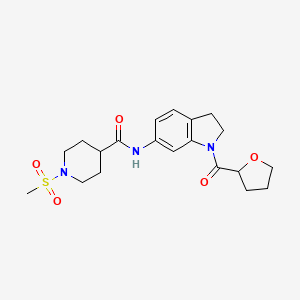
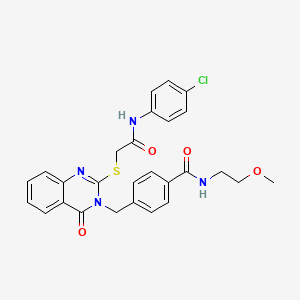

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)

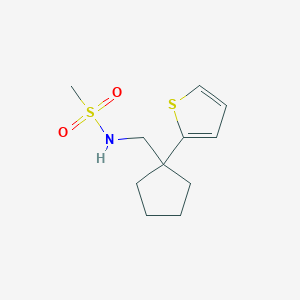
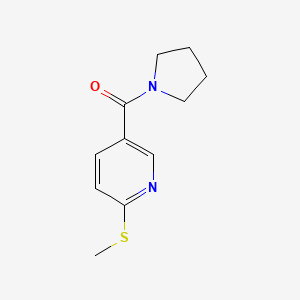

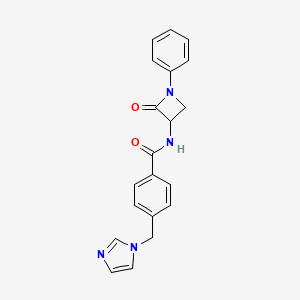
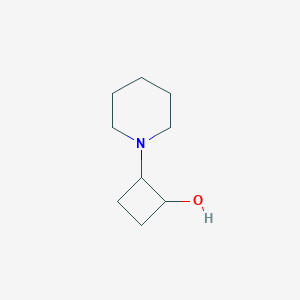

![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)